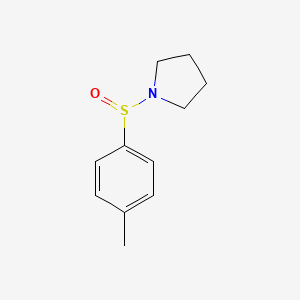
Barium--palladium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium–palladium (1/1) is an intermetallic compound composed of barium and palladium in a 1:1 ratio. This compound is part of the barium-palladium system, which includes several intermetallic phases. Barium–palladium (1/1) is known for its unique structural and chemical properties, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium–palladium (1/1) can be synthesized through various methods, including direct combination of elemental barium and palladium. The reaction typically occurs at high temperatures in an inert atmosphere to prevent oxidation. One common method involves heating a mixture of barium and palladium powders in a vacuum or argon atmosphere until the desired intermetallic compound forms .
Industrial Production Methods
Industrial production of barium–palladium (1/1) often involves electric-arc melting of barium and palladium in an argon medium. This method ensures a high-purity product by minimizing contamination from other elements. The resulting intermetallic compound is then processed into the desired form, such as powders or ingots, for further use .
Analyse Des Réactions Chimiques
Types of Reactions
Barium–palladium (1/1) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Participates in substitution reactions with other metals or compounds.
Common Reagents and Conditions
Common reagents used in reactions with barium–palladium (1/1) include oxygen, hydrogen, and various acids. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired reaction pathway .
Major Products Formed
The major products formed from reactions involving barium–palladium (1/1) include barium oxide, palladium oxide, and various substituted compounds depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Barium–palladium (1/1) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of barium–palladium (1/1) involves its ability to interact with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. The presence of both barium and palladium in the compound allows for a synergistic effect, enhancing its catalytic activity and selectivity .
Comparaison Avec Des Composés Similaires
Barium–palladium (1/1) can be compared to other intermetallic compounds, such as:
Barium–palladium (2/1): Another compound in the barium-palladium system with different stoichiometry and properties.
Barium–palladium (5/1): Known for its distinct crystal structure and higher barium content.
Palladium–barium (1/2): A compound with a higher palladium content, exhibiting different chemical and physical properties.
Barium–palladium (1/1) is unique due to its specific 1:1 ratio, which imparts distinct structural and electronic characteristics, making it suitable for a variety of specialized applications .
Propriétés
Numéro CAS |
55127-37-2 |
|---|---|
Formule moléculaire |
BaPd |
Poids moléculaire |
243.75 g/mol |
Nom IUPAC |
barium;palladium |
InChI |
InChI=1S/Ba.Pd |
Clé InChI |
HKNWKTRXBJXGMT-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


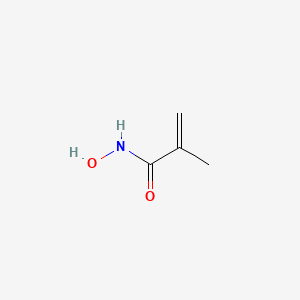

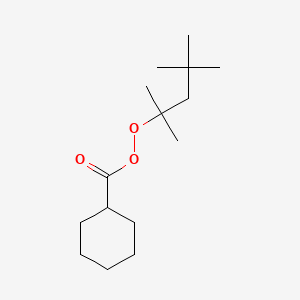
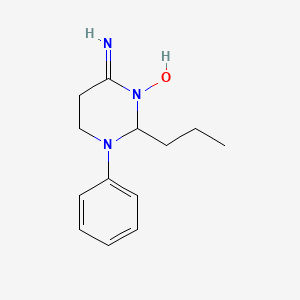
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
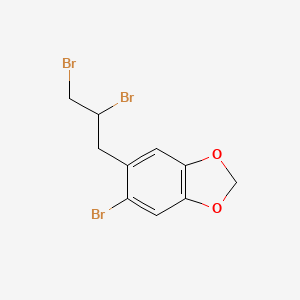
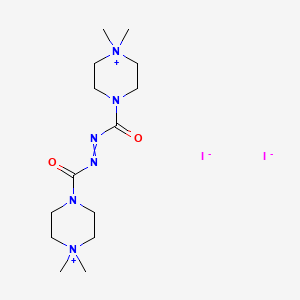
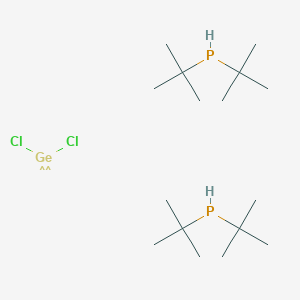

![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
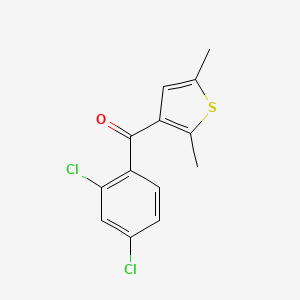
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
